molecular formula C8H5F2NOS B15325148 6-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one

6-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one

Cat. No.: B15325148
M. Wt: 201.20 g/mol
InChI Key: FTIREXLHVOQQSQ-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules. The presence of the benzothiazolone moiety further contributes to its chemical reactivity and potential utility in various scientific domains.

Properties

Molecular Formula

C8H5F2NOS

Molecular Weight

201.20 g/mol

IUPAC Name

6-(difluoromethyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H5F2NOS/c9-7(10)4-1-2-5-6(3-4)13-11-8(5)12/h1-3,7H,(H,11,12)

InChI Key

FTIREXLHVOQQSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)SNC2=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one is unique due to its specific structural features, which combine the properties of the difluoromethyl group and the benzothiazolone moiety.

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